molecular formula C5H5NO2 B185845 4-Methyl-1,3-oxazole-5-carbaldehyde CAS No. 159015-06-2

4-Methyl-1,3-oxazole-5-carbaldehyde

Cat. No. B185845
M. Wt: 111.1 g/mol
InChI Key: ANPKYBKHXNFMFD-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5NO2 . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,3-oxazole-5-carbaldehyde is represented by the InChI code: 1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 . The molecular weight of this compound is 111.1 .


Physical And Chemical Properties Analysis

4-Methyl-1,3-oxazole-5-carbaldehyde is a light yellow solid . The storage temperature is -10°C .

Scientific Research Applications

Synthesis and Characterization

  • Preparation of N-unsubstituted 1,2,4-Triazole-3-carbaldehydes : Similar compounds to 4-Methyl-1,3-oxazole-5-carbaldehyde, like N-unsubstituted 1,2,4-triazole-3-carbaldehydes, have been synthesized via acid hydrolysis, revealing interesting dimerization behavior in the solid state and monomeric structures in solution. This study provides insights into the behavior of similar oxazole derivatives (Browne, 1971).

  • Antimicrobial Agent Synthesis : A study synthesizing compounds structurally related to 4-Methyl-1,3-oxazole-5-carbaldehyde, namely 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehydes, showcased potential antimicrobial activities, highlighting the potential of oxazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).

Chemical Properties and Reactions

  • Oxazole Ring Reactions : Research on oxazole derivatives, similar to 4-Methyl-1,3-oxazole-5-carbaldehyde, has demonstrated unique chemical behaviors, such as oxazole ring-opening reactions, providing valuable information for the manipulation and application of these compounds in various chemical syntheses (Suzdalev et al., 2011).

  • Condensation Reactions : Studies on the condensation reactions of compounds like 4-Methyl-1,3-oxazole-5-carbaldehyde have shown efficient syntheses with higher yields, demonstrating the utility of these compounds in organic synthesis (Hangarge et al., 2002).

Photorearrangements and Molecular Rearrangements

  • Photorearrangements : Photolysis of aryl oxazoles, which are structurally related to 4-Methyl-1,3-oxazole-5-carbaldehyde, have been shown to undergo interesting photorearrangements, suggesting potential applications in photochemistry and material science (Maeda & Kojima, 1977).

  • Molecular Rearrangements : Studies on the molecular rearrangements of triazoles, which share structural features with oxazole derivatives, offer insights into synthetic pathways that could be applicable to 4-Methyl-1,3-oxazole-5-carbaldehyde for the development of novel compounds (L'abbé et al., 1990).

Safety And Hazards

The safety information for 4-Methyl-1,3-oxazole-5-carbaldehyde includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methyl-1,3-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPKYBKHXNFMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565432
Record name 4-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-oxazole-5-carbaldehyde

CAS RN

159015-06-2
Record name 4-Methyl-1,3-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,3-oxazole-5-carbaldehyde
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